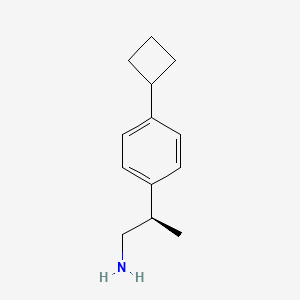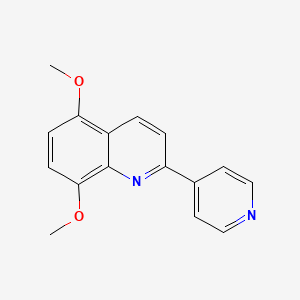![molecular formula C23H15F3N2O4 B2994103 3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide CAS No. 888455-43-4](/img/structure/B2994103.png)
3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a trifluoromethoxy group, and an amido linkage
Mecanismo De Acción
Target of Action
The primary target of 3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is the RDL GABA receptor . This receptor is a ligand-gated chloride channel found in insects, and it plays a crucial role in inhibiting nerve cell activity. When this receptor is blocked, it leads to hyperexcitation of the nervous system, resulting in the death of the insect .
Mode of Action
This compound acts as an antagonist to the RDL GABA receptors . It binds to the receptor, preventing the normal neurotransmitter (GABA) from activating the receptor. This blockage disrupts the normal functioning of the nervous system in the insect . The site of action of this compound is near G319 in the third transmembrane segment of the RDL GABA receptor .
Biochemical Pathways
The compound affects the GABAergic pathway in insects . Under normal conditions, GABA binds to its receptor, causing an influx of chloride ions into the nerve cell. This influx inhibits the nerve cell’s activity, preventing the transmission of nerve signals. When the compound binds to the rdl gaba receptor, it prevents the influx of chloride ions, leading to hyperexcitation of the nervous system .
Result of Action
The result of the compound’s action is the death of the insect . By blocking the RDL GABA receptors, the compound disrupts the normal functioning of the insect’s nervous system. This disruption leads to hyperexcitation of the nervous system, which is lethal to the insect .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The trifluoromethoxy group can be introduced using specific trifluoromethoxylation reagents . The final amido linkage is formed through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The amido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide
- 3-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide
Uniqueness
Compared to similar compounds, 3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which imparts additional stability and potential bioactivity. The trifluoromethoxy group further enhances its chemical properties, making it more versatile in various applications .
Propiedades
IUPAC Name |
3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O4/c24-23(25,26)32-16-12-10-15(11-13-16)27-22(30)20-19(17-8-4-5-9-18(17)31-20)28-21(29)14-6-2-1-3-7-14/h1-13H,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBMZLHUDHPIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2994020.png)
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne](/img/structure/B2994022.png)

![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline](/img/structure/B2994024.png)


![(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid](/img/structure/B2994029.png)
![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea](/img/structure/B2994034.png)
![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2994035.png)


![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide](/img/structure/B2994039.png)


